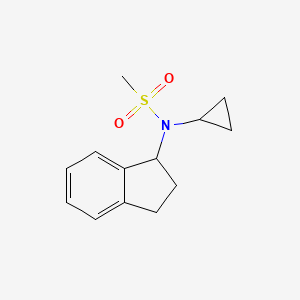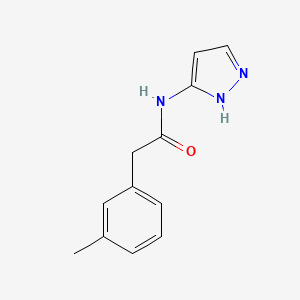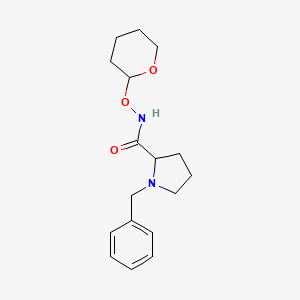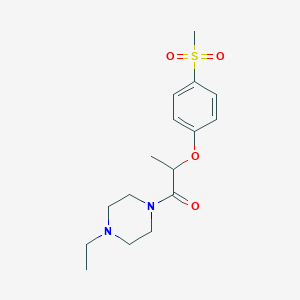
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, also known as Compound X, is a chemical compound that has shown promise in scientific research for its potential as a therapeutic agent. This compound belongs to the class of sulfonamides and has been studied extensively for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in disease processes. For example, in the case of Alzheimer's disease, N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are toxic to brain cells. In cancer research, N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to inhibit the activity of specific proteins that are involved in cell proliferation and survival.
Biochemical and physiological effects:
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a therapeutic agent, it has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have effects on the central nervous system, including improving cognitive function and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X in lab experiments is its specificity in targeting specific enzymes or proteins. This allows for more precise investigation of disease processes and potential therapeutic interventions. However, one limitation is the potential for off-target effects, which may complicate interpretation of results.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Further investigation is also needed to fully understand the mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X and to identify any potential off-target effects. Additionally, research is needed to optimize the synthesis method of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X involves a multi-step process that begins with the reaction of cyclopropylamine with 2,3-dihydro-1H-indene-1-carboxylic acid to form an intermediate product. This intermediate is then treated with methanesulfonyl chloride to yield N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been studied for its potential as a therapeutic agent in various areas of research. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of cancer. N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17(15,16)14(11-7-8-11)13-9-6-10-4-2-3-5-12(10)13/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAZJMVQBMFJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)
![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)
![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)

![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)


![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)